molecular formula C7H14O3S B100790 Cyclohexyl methanesulfonate CAS No. 16156-56-2

Cyclohexyl methanesulfonate

Cat. No.: B100790
CAS No.: 16156-56-2
M. Wt: 178.25 g/mol
InChI Key: KOGOBKOHQTZGIS-UHFFFAOYSA-N
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Description

Cyclohexyl methanesulfonate is an organic compound with the molecular formula C₇H₁₄O₃S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexanol. This compound is known for its effectiveness as a leaving group in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methanesulfonate can be synthesized through the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. It can also participate in other reactions such as esterification and alkylation .

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products are cyclohexyl derivatives, such as cyclohexyl halides, cyclohexylamines, and cyclohexyl thiols.

    Esterification: The primary product is this compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:
Cyclohexyl methanesulfonate serves as an important intermediate in the synthesis of various organic compounds. Its ability to act as a good leaving group makes it useful in nucleophilic substitution reactions. This property allows for the formation of more complex molecules through further chemical transformations .

2. Medicinal Chemistry:
In medicinal chemistry, CHMS has been investigated for its potential as an alkylating agent. It can induce DNA alkylation, leading to alterations in DNA structure and function. This property suggests its utility in studies related to mutagenesis and carcinogenesis.

3. Biological Research:
CHMS is employed in biological research to study enzyme mechanisms and interactions with biomolecules. Its reactivity allows it to serve as a probe for understanding biological systems at a molecular level.

Case Studies

Case Study 1: DNA Interaction Studies
Research has shown that this compound can significantly alter DNA structure through alkylation processes. Studies involving various nucleophiles have demonstrated its potential role in mutagenic pathways, contributing to our understanding of cancer biology.

Case Study 2: Synthesis of Complex Molecules
In a synthetic organic chemistry context, CHMS was utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its efficiency as a leaving group facilitated the successful formation of target compounds with high yields .

Mechanism of Action

Biological Activity

Cyclohexyl methanesulfonate (CHMS), an organic compound with the chemical formula C7H14O3S\text{C}_7\text{H}_{14}\text{O}_3\text{S}, exhibits notable biological activity primarily through its interaction with DNA. This article explores the synthesis, biological mechanisms, and implications of CHMS, supported by relevant research findings and data tables.

This compound is synthesized by reacting cyclohexanol with methanesulfonyl chloride in the presence of a base, typically triethylamine. This compound is characterized by a cyclohexyl group attached to a methanesulfonate moiety, which enhances its reactivity in various chemical reactions. Its unique structural features contribute to its biological activity, particularly in the context of mutagenesis and carcinogenesis due to its ability to induce DNA alkylation .

2. Mechanism of Biological Activity

The primary biological activity of CHMS is attributed to its capacity to interact with DNA, leading to alkylation. This process can result in alterations in DNA structure, potentially causing mutations and contributing to cancer development. Research indicates that CHMS can significantly modify DNA through these alkylation processes, suggesting its relevance in studies focused on mutagenesis .

Table 1: Comparison of Alkylating Agents

Compound NameStructure TypeMechanism of Action
This compoundAlkyl sulfonateInduces DNA alkylation
Ethyl MethanesulfonateAlkyl sulfonateSimilar alkylation mechanism
Benzyl MethanesulfonateAromatic sulfonateAlters reactivity due to aromatic ring

3.1 Synthesis and Characterization

The synthesis of CHMS has been extensively documented, highlighting its effectiveness as a leaving group in nucleophilic substitution reactions. Studies have shown that the methanesulfonate group is particularly advantageous due to its ability to stabilize negative charges during reactions .

3.2 Case Studies

A notable study examined the effects of CHMS on DNA interactions, demonstrating that it can lead to significant structural changes within DNA molecules. The research utilized various analytical techniques, including NMR spectroscopy and mass spectrometry, to characterize the interactions and confirm the alkylation process .

3.3 Biological Implications

The implications of CHMS's biological activity extend beyond basic research into potential applications in pharmacology and toxicology. Its ability to induce mutagenesis raises concerns regarding environmental exposure and safety in chemical manufacturing processes. Furthermore, understanding its mechanism may aid in developing strategies for cancer prevention and treatment .

4. Conclusion

This compound is a compound of significant interest due to its biological activity linked to DNA interactions and alkylation processes. Ongoing research is essential for elucidating its mechanisms further and exploring its potential applications in medicinal chemistry and environmental safety.

Q & A

Q. Basic: What are the common synthetic routes for preparing cyclohexyl methanesulfonate, and how do reaction conditions influence yield?

This compound is typically synthesized via sulfonation of cyclohexanol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) is often used for its inertness and solubility properties, though solvent-free methods with heteropolyacid catalysts have also been reported .
  • Temperature : Room temperature (rt) is standard, but prolonged reaction times (~4 hours) may be required for completion .
  • Catalysts : Heteropolyacids (e.g., H₃PW₁₂O₄₀) can enhance efficiency in solvent-free conditions .
    Yields vary depending on steric hindrance and purification methods. For example, KO₂ with tetra-n-hexyl ammonium chloride in hexane at 25°C yielded 48% in one study, though optimization of stoichiometry and catalyst loading is critical for reproducibility .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Physicochemical and structural characterization should include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm ester linkage and cyclohexyl group integrity (δ ~3.0 ppm for MsO– group).
    • FT-IR : Peaks at ~1350–1170 cm⁻¹ (S=O stretching) and ~790 cm⁻¹ (C–S stretching) .
  • Chromatography : HPLC or GC-MS to assess purity, especially when synthesizing derivatives .
  • Physicochemical properties : LogP (4.11), melting point (43–47°C), and boiling point (382°C) are critical for solvent selection and reaction design .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

As a sulfonate ester, it shares mutagenic and alkylating properties with analogs like ethyl methanesulfonate (EMS) . Key precautions:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations.
  • Storage : In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.
  • Disposal : Incineration or treatment by certified hazardous waste facilities, adhering to OSHA and EPA guidelines .

Q. Advanced: How can researchers resolve contradictory yield data in this compound synthesis?

Discrepancies in yields (e.g., 48% vs. higher literature values) often arise from:

  • Impurity profiles : Unreacted cyclohexanol or side products (e.g., cyclohexene from elimination) may skew results. Use TLC or GC-MS to monitor reaction progress .
  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., heteropolyacids) require rigorous drying of reagents .
  • Scale effects : Small-scale reactions may suffer from inefficient mixing or heat transfer. Optimize stirring rates and consider flow chemistry for scalability.

Q. Advanced: What mechanistic insights explain this compound’s reactivity as an alkylating agent?

The compound acts as an electrophilic alkylating agent via an SN2 mechanism. The methanesulfonate (mesyl) group is a superior leaving group compared to halides, enabling nucleophilic attack at the cyclohexyl carbon. This reactivity is exploited in:

  • Carbocation generation : Under acidic conditions, it forms cyclohexyl carbocations for Friedel-Crafts alkylation .
  • Steric effects : The bulky cyclohexyl group may slow reaction kinetics compared to smaller alkyl mesylates (e.g., methyl or ethyl). Kinetic studies (e.g., using NaN₃ as a competing nucleophile) can quantify steric contributions .

Q. Advanced: How can researchers assess the mutagenic potential of this compound?

While direct data on its genotoxicity is limited, extrapolate from structurally related sulfonate esters:

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
  • In vitro assays : Mammalian cell lines (e.g., CHO cells) for chromosomal aberrations or micronucleus formation.
  • Dose-response modeling : Apply benchmark dose (BMD) approaches to estimate safe exposure levels, as done for EMS and MMS .

Properties

IUPAC Name

cyclohexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOBKOHQTZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936549
Record name Cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-56-2
Record name Methanesulfonic acid, cyclohexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of cyclohexanol (Aldrich, 10.2 g, 100 mmol) in methylene chloride (250 mL) at 0° C., Methane sulfonyl chloride (8.52 mL, 110 mmol) and triethyl amine (17.5 mL, 125 mmol) were added slowly and the mixture was stirred for 2 hrs. The reaction was quenched with water and the mixture was washed with 0.5 N HCl and brine solution. The organic layer was dried with sodium sulfate. Removal of solvent gave a yellow oil. 18.05 g.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexyl methanesulfonate
Cyclohexyl methanesulfonate
Cyclohexyl methanesulfonate
Reactant of Route 4
Cyclohexyl methanesulfonate
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Reactant of Route 6
Cyclohexyl methanesulfonate

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